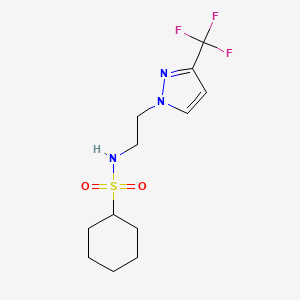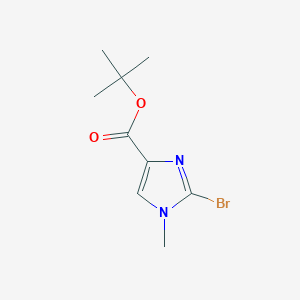
tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The tert-butyl group attached to the imidazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Mécanisme D'action
Target of Action
Tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is a chemical compound that has been synthesized for research purposes . .
Mode of Action
It’s worth noting that imidazole derivatives are known to interact with various biological targets and can induce a range of biochemical changes .
Biochemical Pathways
Imidazole derivatives are known to be key components in a variety of functional molecules used in everyday applications .
Result of Action
It’s worth noting that imidazole derivatives have been found to possess various biologically vital properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate typically involves the bromination of a precursor imidazole compound. One common method is the bromination of tert-butyl 1-methyl-1H-imidazole-4-carboxylate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety during the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or hydrogen peroxide in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups.
Oxidation: Imidazole-4-carboxylic acid derivatives.
Reduction: tert-Butyl 1-methyl-1H-imidazole-4-carboxylate.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable building block in organic synthesis .
Biology: In biological research, imidazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may serve as a precursor for the synthesis of bioactive molecules .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases, including infections, cancer, and inflammatory conditions. Imidazole-based drugs are known for their broad-spectrum activity and low toxicity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties. Its role as an intermediate in chemical manufacturing processes is crucial for developing new materials and products .
Comparaison Avec Des Composés Similaires
tert-Butyl 1-methyl-1H-imidazole-4-carboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of a tert-butyl ester, affecting its solubility and reactivity.
1-Methyl-1H-imidazole-4-carboxylate: Lacks both the bromine atom and tert-butyl group, leading to different chemical properties and uses.
Uniqueness: tert-Butyl 2-bromo-1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the bromine atom and tert-butyl group, which enhance its reactivity and stability. These features make it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications .
Propriétés
IUPAC Name |
tert-butyl 2-bromo-1-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-7(13)6-5-12(4)8(10)11-6/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZUMHALIJKQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(C(=N1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2704100.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methanesulfonylbenzamide](/img/structure/B2704101.png)
![3-methoxy-2-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-2H-indazole-6-carboxamide](/img/structure/B2704102.png)
![2,4,6-trimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2704103.png)
![N-[[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2704104.png)
![6-Tert-butyl-2-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2704107.png)
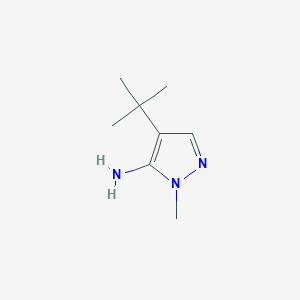
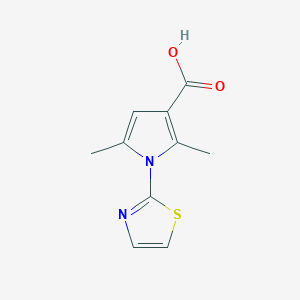
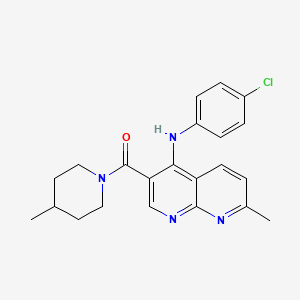
![(2E)-4,4-dimethyl-3-oxo-2-{[3-(trifluoromethyl)phenyl]methylidene}pentanenitrile](/img/structure/B2704115.png)
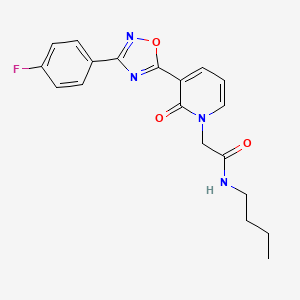
![3-(4-(methylthio)phenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2704118.png)
![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)
